molecular formula C18H22N4O2S B484552 1-{2-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-methylpiperazine CAS No. 791827-73-1

1-{2-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-methylpiperazine

Cat. No.: B484552
CAS No.: 791827-73-1
M. Wt: 358.5g/mol
InChI Key: FYTITWWUAXVSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a furyl group (a furan ring), a thienyl group (a thiophene ring), a pyrazol group (a pyrazole ring), and a piperazine ring. These groups are known to have various properties and reactivities, which could make this compound interesting for various applications in fields like medicinal chemistry or materials science .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the furyl and thienyl groups might undergo electrophilic substitution reactions . The pyrazole ring could potentially participate in various reactions depending on its substitution pattern.

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis, among others .

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-20-6-8-21(9-7-20)13-18(23)22-15(16-4-2-10-24-16)12-14(19-22)17-5-3-11-25-17/h2-5,10-11,15H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTITWWUAXVSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.